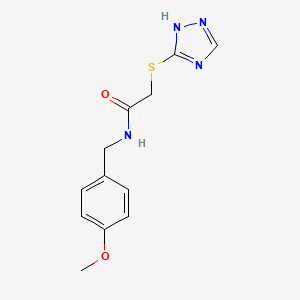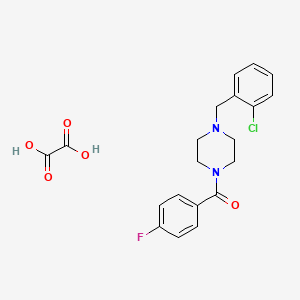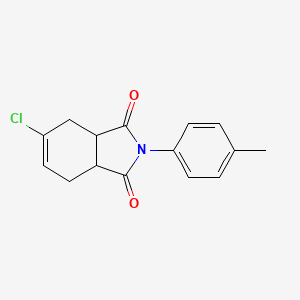
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide, also known as DBCO-Br, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of cyclopropane carboxamides and is widely used in chemical biology and bioorthogonal chemistry.
Mécanisme D'action
The mechanism of action of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide involves the formation of a covalent bond between the DBCO moiety and the azide group on the target biomolecule. This reaction is highly specific and occurs rapidly, allowing for the efficient labeling of biomolecules in vivo.
Biochemical and Physiological Effects:
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide has been shown to have minimal biochemical and physiological effects on living systems. It is non-toxic and does not interfere with normal cellular processes, making it an ideal reagent for in vivo labeling experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide in lab experiments is its high reactivity towards azide groups, which allows for the selective labeling of biomolecules in living systems. Additionally, 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is non-toxic and does not interfere with normal cellular processes, making it an ideal reagent for in vivo experiments.
However, one limitation of using 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is that it requires the presence of an azide group on the target biomolecule. This can limit its applicability in certain experiments where the target molecule does not contain an azide group.
Orientations Futures
There are several future directions for the use of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide in scientific research. One potential application is in the development of targeted drug delivery systems, where 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide could be used to selectively label and deliver drugs to specific cells or tissues.
Another potential application is in the development of imaging techniques, where 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide could be used to label specific biomolecules for visualization using various imaging modalities.
Overall, 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is a promising reagent with a wide range of applications in scientific research. Its unique properties make it an ideal tool for selective labeling of biomolecules in living systems, and its potential applications are vast and varied.
Méthodes De Synthèse
The synthesis of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide involves the reaction of 2-bromopyridine with cyclopropanecarboxylic acid, followed by the addition of N-methylmorpholine and triphosgene. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide has shown great potential in scientific research, particularly in the field of chemical biology. It is widely used as a bioorthogonal reagent due to its high reactivity towards azide groups. This property allows for the selective labeling of biomolecules, such as proteins and nucleic acids, in living systems.
Propriétés
IUPAC Name |
2,2-dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O/c1-10(7-11(10,12)13)9(16)15-6-8-4-2-3-5-14-8/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDTMKPMKJMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5029173.png)

![(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5029184.png)

![2-{[5-acetyl-4-(4-bromophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5029188.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)